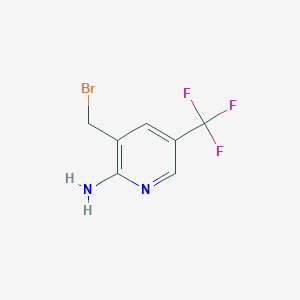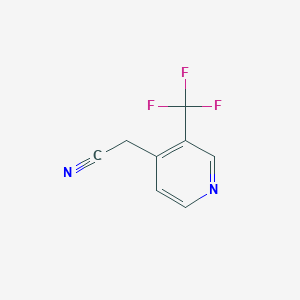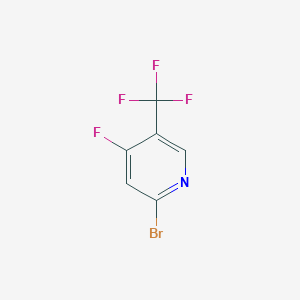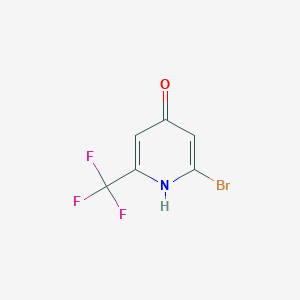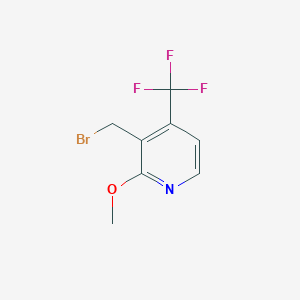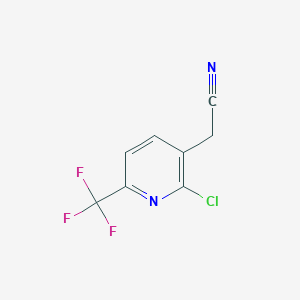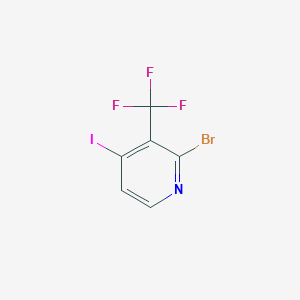
3-Bromo-4-chloromethyl-2-(trifluoromethyl)pyridine
説明
3-Bromo-4-chloromethyl-2-(trifluoromethyl)pyridine, also known as 3-BCMTFP, is a heterocyclic compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. It is an important intermediate in the synthesis of a variety of organic compounds and is used in the preparation of pharmaceuticals and other compounds. It is a versatile reagent that can be used in a variety of reactions, such as nucleophilic substitution, cross-coupling, and radical reactions.
科学的研究の応用
3-Bromo-4-chloromethyl-2-(trifluoromethyl)pyridine is used as a reagent in a variety of scientific research applications. It is used in the synthesis of heterocyclic compounds, such as imidazoles, pyridines, and pyrrolidines, as well as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of peptides, proteins, and other biopolymers. Additionally, it is used in the synthesis of photochromic compounds, which are compounds that change color upon exposure to light.
作用機序
The mechanism of action of 3-Bromo-4-chloromethyl-2-(trifluoromethyl)pyridine is based on its ability to act as an electrophilic reagent in a variety of reactions. It is capable of reacting with nucleophiles to form covalent bonds, and it can also be used in radical reactions. Additionally, it can be used in cross-coupling reactions, which involve the formation of a covalent bond between two molecules.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA, as well as to inhibit the activity of enzymes involved in the metabolism of drugs. Additionally, it has been shown to inhibit the activity of enzymes involved in the synthesis of proteins and other biomolecules.
実験室実験の利点と制限
The main advantage of using 3-Bromo-4-chloromethyl-2-(trifluoromethyl)pyridine in laboratory experiments is its versatility. It can be used in a variety of reactions and is relatively easy to synthesize. Additionally, it is relatively inexpensive and is readily available from chemical suppliers. The main limitation of using this compound in laboratory experiments is that it is a toxic compound and should be handled with care.
将来の方向性
The future of 3-Bromo-4-chloromethyl-2-(trifluoromethyl)pyridine is promising, as it has a wide range of potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. It has potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds, as well as in the synthesis of peptides, proteins, and other biopolymers. Additionally, it has potential applications in the synthesis of photochromic compounds and in the development of new catalysts and reagents. Finally, it has potential applications in the development of new drugs and therapies.
特性
IUPAC Name |
3-bromo-4-(chloromethyl)-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-5-4(3-9)1-2-13-6(5)7(10,11)12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHXVSREPPYQNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CCl)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




